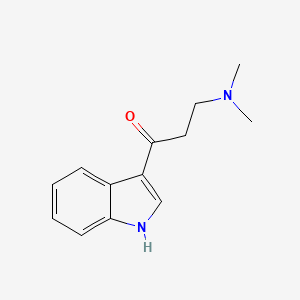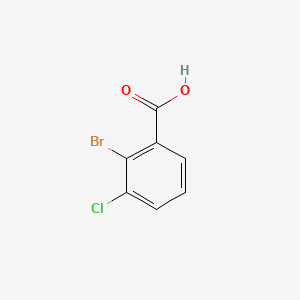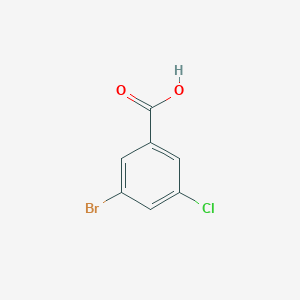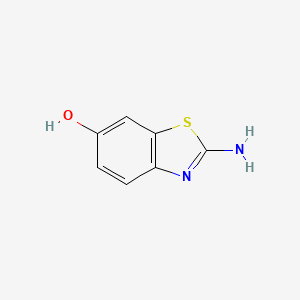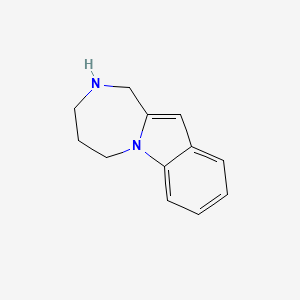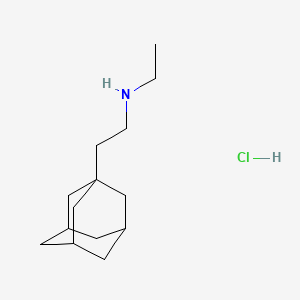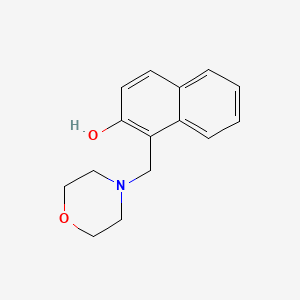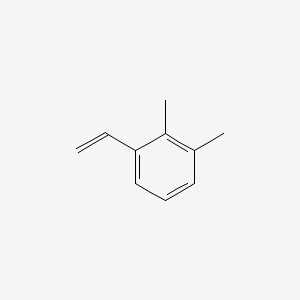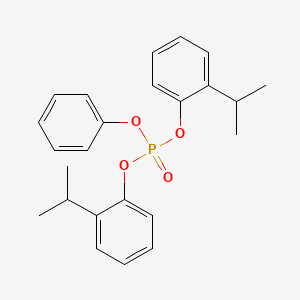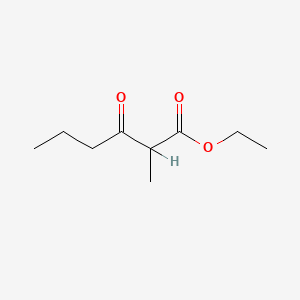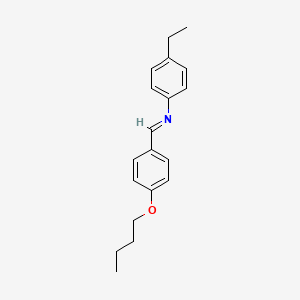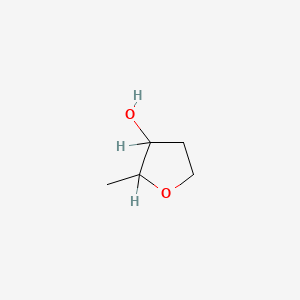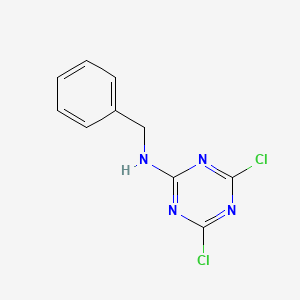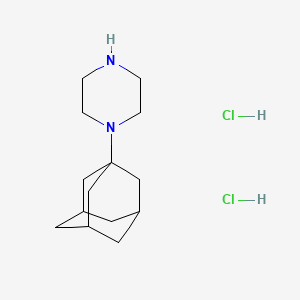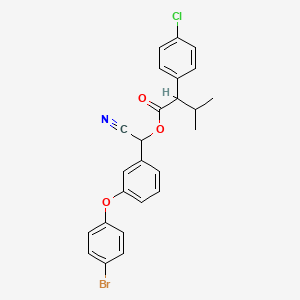
((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate
Übersicht
Beschreibung
((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate, which will be referred to as 3-bromo-2-chlorophenyl-3-methylbutanoate (3-BCMB) in It is widely used in research and development in a wide range of fields, including pharmaceuticals, biochemistry, and materials science. 3-BCMB is a versatile compound, with a variety of applications in laboratory experiments. This paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-BCMB.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate' involves the reaction of 2-(4-chlorophenyl)-3-methylbutanoic acid with cyanomethyl bromide, followed by reaction with 3-(4-bromophenoxy)benzyl alcohol and subsequent esterification with 4-dimethylaminopyridine and butyric anhydride.
Starting Materials
2-(4-chlorophenyl)-3-methylbutanoic acid, cyanomethyl bromide, 3-(4-bromophenoxy)benzyl alcohol, 4-dimethylaminopyridine, butyric anhydride
Reaction
Step 1: React 2-(4-chlorophenyl)-3-methylbutanoic acid with cyanomethyl bromide in the presence of triethylamine to form the corresponding cyanomethyl ester., Step 2: Add 3-(4-bromophenoxy)benzyl alcohol to the reaction mixture and heat under reflux to form the desired product., Step 3: Esterify the product with 4-dimethylaminopyridine and butyric anhydride to form the final compound.
Wissenschaftliche Forschungsanwendungen
((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate has a wide range of applications in scientific research. It is used in the development of new drugs, as it has been shown to have anti-tumor and anti-inflammatory properties. It has also been used in the development of new materials, such as polymers, as it is a good source of reactive functional groups. ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate has also been used in the synthesis of a variety of organic compounds, such as amines, nitriles, and alcohols.
Wirkmechanismus
The mechanism of action of ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate is not yet fully understood. However, it is believed that it works by inhibiting the activity of enzymes involved in the synthesis of proteins, nucleic acids, and lipids. In addition, it has been suggested that it may also act as an antioxidant, which helps to protect cells from oxidative damage.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate are not yet fully understood. It has been shown to have anti-tumor and anti-inflammatory properties, as well as antioxidant activity. It has also been suggested that it may be useful in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate in laboratory experiments is its versatility. It can be used in a variety of reactions, and it is relatively easy to synthesize. However, there are some limitations to its use. It is not soluble in water, so it must be dissolved in a suitable solvent before it can be used. In addition, it is not stable in air and must be stored in an airtight container.
Zukünftige Richtungen
There are a number of potential future directions for ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate. It could be used in the development of new drugs, as it has been shown to have anti-tumor and anti-inflammatory properties. It could also be used in the development of new materials, such as polymers. In addition, it could be used in the synthesis of a variety of organic compounds, such as amines, nitriles, and alcohols. Finally, it could be further studied to determine its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
Eigenschaften
IUPAC Name |
[[3-(4-bromophenoxy)phenyl]-cyanomethyl] 2-(4-chlorophenyl)-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrClNO3/c1-16(2)24(17-6-10-20(27)11-7-17)25(29)31-23(15-28)18-4-3-5-22(14-18)30-21-12-8-19(26)9-13-21/h3-14,16,23-24H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJPBJVWUYEEPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058150 | |
| Record name | Brofenvalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate | |
CAS RN |
65295-49-0 | |
| Record name | ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065295490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brofenvalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



